molecular formula C9H12FN B12841401 3-Fluoro-N,N-dimethyl-Benzenemethanamine CAS No. 770-18-3

3-Fluoro-N,N-dimethyl-Benzenemethanamine

Cat. No.: B12841401
CAS No.: 770-18-3
M. Wt: 153.20 g/mol
InChI Key: PVWQBWUMBSZSPU-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethyl-Benzenemethanamine is an organic compound with the molecular formula C9H12FN It is a derivative of benzenemethanamine, where the benzene ring is substituted with a fluorine atom at the third position and the nitrogen atom is bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N,N-dimethyl-Benzenemethanamine typically involves the reaction of 3-fluorobenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,N-dimethyl-Benzenemethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Fluoro-N,N-dimethyl-Benzenemethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N,N-dimethyl-Benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-Benzenemethanamine: Lacks the fluorine substitution, resulting in different chemical and biological properties.

    3-Chloro-N,N-dimethyl-Benzenemethanamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    3-Bromo-N,N-dimethyl-Benzenemethanamine:

Uniqueness

3-Fluoro-N,N-dimethyl-Benzenemethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

770-18-3

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

1-(3-fluorophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H12FN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3

InChI Key

PVWQBWUMBSZSPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)F

Origin of Product

United States

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